An In-Depth Technical Guide to 1-(4-Methoxybenzyl)pyrrolidine: Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to 1-(4-Methoxybenzyl)pyrrolidine: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-methoxybenzyl)pyrrolidine, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, and detailed synthetic protocols, offering insights grounded in established chemical principles.
Unveiling the Molecular Architecture
1-(4-Methoxybenzyl)pyrrolidine is a tertiary amine featuring a saturated five-membered pyrrolidine ring N-substituted with a 4-methoxybenzyl group. This structural arrangement, consisting of a flexible saturated heterocycle and a substituted aromatic moiety, imparts a unique combination of lipophilicity and polarity, making it an attractive scaffold for interacting with biological targets.
Molecular Formula: C₁₂H₁₇NO
Molecular Weight: 191.27 g/mol
Chemical Structure:
Caption: Chemical structure of 1-(4-methoxybenzyl)pyrrolidine.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 1-(4-methoxybenzyl)pyrrolidine is essential for its application in research and development.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | - |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | Not explicitly reported, likely a liquid or low-melting solid | - |
| Boiling Point | Not experimentally determined; related compounds suggest a high boiling point. | - |
| Melting Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | - |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, the benzylic methylene protons, the methoxy protons, and the protons of the pyrrolidine ring. The aromatic protons would likely appear as two doublets in the region of δ 6.8-7.3 ppm. The singlet for the methoxy group protons would be expected around δ 3.8 ppm. The benzylic methylene protons should appear as a singlet around δ 3.5-3.6 ppm. The protons on the pyrrolidine ring would likely appear as multiplets in the upfield region of the spectrum (δ 1.7-2.6 ppm).
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¹³C NMR: The carbon NMR spectrum would show characteristic signals for the quaternary and methine carbons of the aromatic ring, the benzylic carbon, the methoxy carbon, and the carbons of the pyrrolidine ring. The aromatic carbons would resonate in the δ 110-160 ppm region. The benzylic carbon is expected around δ 60 ppm, and the methoxy carbon around δ 55 ppm. The carbons of the pyrrolidine ring would appear in the upfield region, typically between δ 20-55 ppm.[2]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2950 cm⁻¹
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C=C stretching (aromatic): ~1610, 1510, 1460 cm⁻¹
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C-O stretching (aryl ether): ~1245 cm⁻¹ (asymmetric) and ~1035 cm⁻¹ (symmetric)
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C-N stretching: ~1100-1200 cm⁻¹
2.2.3. Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For 1-(4-methoxybenzyl)pyrrolidine, the molecular ion peak [M]⁺ would be observed at m/z 191. A prominent fragment would be the tropylium ion or a related benzylic cation at m/z 121, formed by the cleavage of the bond between the benzylic carbon and the pyrrolidine nitrogen. Another significant fragment would correspond to the pyrrolidinomethyl cation at m/z 84.
Synthesis of 1-(4-Methoxybenzyl)pyrrolidine
The most direct and widely employed method for the synthesis of 1-(4-methoxybenzyl)pyrrolidine is the reductive amination of 4-methoxybenzaldehyde with pyrrolidine. This reaction proceeds in two conceptual steps: the formation of an intermediate iminium ion, followed by its reduction to the corresponding tertiary amine.
Caption: General workflow for the synthesis of 1-(4-methoxybenzyl)pyrrolidine via reductive amination.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol utilizes sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that is particularly effective for reductive aminations.[3]
Materials:
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4-Methoxybenzaldehyde
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Pyrrolidine
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Sodium triacetoxyborohydride [NaBH(OAc)₃]
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.0 equivalent).
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Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM). To this solution, add pyrrolidine (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes. The formation of the intermediate iminium ion is often rapid.
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Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. The addition may cause a slight exotherm. Continue stirring at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
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Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes to neutralize any remaining acid and decompose the excess reducing agent.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x portions).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(4-methoxybenzyl)pyrrolidine.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous DCM is crucial as the iminium ion intermediate is susceptible to hydrolysis, which would revert it back to the starting aldehyde and amine.
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Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure complete conversion of the limiting aldehyde.
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Sodium Triacetoxyborohydride: This reagent is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting aldehyde before iminium ion formation. Its mild nature also tolerates a wider range of functional groups.[3]
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Aqueous Workup: The bicarbonate quench neutralizes the acetic acid byproduct from the reducing agent and any unreacted starting materials, facilitating a clean extraction.
Applications in Drug Discovery and Research
The 1-(4-methoxybenzyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry due to the favorable properties conferred by both the pyrrolidine ring and the methoxybenzyl group.
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Pyrrolidine Ring: The saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional framework that can effectively explore the binding pockets of biological targets. It can also serve as a basic nitrogen center, which is often crucial for receptor interactions and improving aqueous solubility.
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4-Methoxybenzyl Group: The methoxy group can act as a hydrogen bond acceptor and its presence on the phenyl ring can influence the electronic properties and metabolic stability of the molecule. The benzyl group provides a lipophilic character that can enhance cell permeability.
Derivatives of 1-(4-methoxybenzyl)pyrrolidine have been investigated for a range of biological activities, including:
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VLA-4 Antagonism: Substituted pyrrolidine derivatives have shown potent activity as antagonists of Very Late Antigen-4 (VLA-4), a key therapeutic target for inflammatory diseases.[4]
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Antimicrobial and Antifungal Activity: The pyrrolidine nucleus is a common feature in many natural and synthetic compounds with antimicrobial and antifungal properties.
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Central Nervous System (CNS) Activity: The lipophilicity of the benzyl group can facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing CNS-active agents.
Safety and Handling
As a tertiary amine, 1-(4-methoxybenzyl)pyrrolidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Inhalation: Avoid inhaling vapors or dust.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(4-methoxybenzyl)pyrrolidine is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis via reductive amination and the versatile nature of its constituent moieties make it an attractive starting point for the design and development of novel bioactive compounds. A thorough understanding of its chemical properties and reactivity is paramount for its effective utilization in the pursuit of new therapeutic agents.
References
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Mbah, J. A., Ayimele, G. A., Kodjio, N., Yong, J. N., Nfor, E. N., & Gatsing, D. (2017). Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. International Journal of Organic Chemistry, 7(3), 229-239. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
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